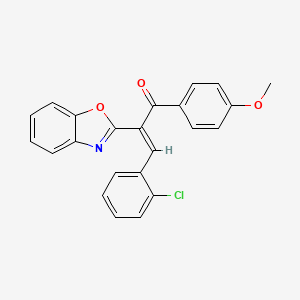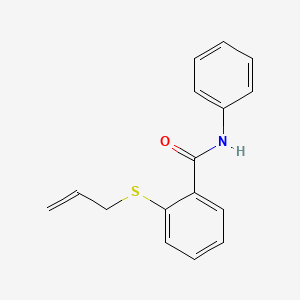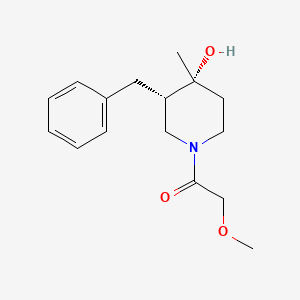
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one, also known as BM212, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the application and concentration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacterial cells, this compound has been shown to disrupt cell membrane integrity, leading to cell death. In plant cells, this compound has been shown to inhibit the growth of plant pathogens, leading to increased crop yield.
実験室実験の利点と制限
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential applications, which makes it a versatile tool for scientific research. One limitation is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain applications. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research and development of 2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of more effective delivery methods for this compound, such as encapsulation in nanoparticles. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields.
合成法
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one can be synthesized through a multi-step reaction process involving the condensation of 2-aminophenol, 2-chlorobenzaldehyde, and 4-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then cyclized to form the final product, this compound.
科学的研究の応用
2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-27-17-12-10-15(11-13-17)22(26)18(14-16-6-2-3-7-19(16)24)23-25-20-8-4-5-9-21(20)28-23/h2-14H,1H3/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQWNUBZEMZTFP-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5412916.png)
![ethyl 5-(2-furyl)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5412919.png)
![2-(2-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5412928.png)

![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5412944.png)
![2-isopropyl-N,4-dimethyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5412966.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5412976.png)
![N-{[(2,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5412979.png)
amino]methyl}-2-furyl)benzonitrile](/img/structure/B5412987.png)
![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5413001.png)
![N,N-dimethyl-1-((2R,5S)-5-{[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5413005.png)